molecular formula C12H23ClO2 B3296330 1-Chloroethyl decanoate CAS No. 89296-73-1

1-Chloroethyl decanoate

Cat. No.: B3296330
CAS No.: 89296-73-1
M. Wt: 234.76 g/mol
InChI Key: REYKLHVAOPEQGA-UHFFFAOYSA-N
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Description

1-Chloroethyl decanoate is an organic compound with the molecular formula C12H23ClO2 It is a member of the ester family, characterized by the presence of a chloroethyl group attached to a decanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroethyl decanoate can be synthesized through the esterification of decanoic acid with 1-chloroethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-Chloroethyl decanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.

    Hydrolysis: In the presence of water and a suitable catalyst, this compound can hydrolyze to produce decanoic acid and 1-chloroethanol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Sulfuric acid, p-toluenesulfonic acid

    Reducing Agents: Lithium aluminum hydride

Major Products Formed:

    Decanoic Acid: Formed through hydrolysis

    1-Chloroethanol: Formed through hydrolysis

    Various Substituted Esters: Formed through substitution reactions

Scientific Research Applications

1-Chloroethyl decanoate has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Material Science: Utilized in the preparation of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 1-chloroethyl decanoate primarily involves its reactivity as an ester. The ester linkage can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the active components, decanoic acid, and 1-chloroethanol, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

    1-Chloroethyl chloroformate: Another ester with a chloroethyl group, used in organic synthesis for dealkylation reactions.

    Ethyl decanoate: A simple ester of decanoic acid, used as a flavoring agent and in organic synthesis.

Uniqueness: 1-Chloroethyl decanoate is unique due to the presence of both a long-chain fatty acid (decanoate) and a reactive chloroethyl group. This combination imparts distinct chemical properties, making it useful in specific synthetic and industrial applications.

Properties

IUPAC Name

1-chloroethyl decanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23ClO2/c1-3-4-5-6-7-8-9-10-12(14)15-11(2)13/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYKLHVAOPEQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50710142
Record name 1-Chloroethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89296-73-1
Record name 1-Chloroethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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